molecular formula C14H13NO2 B8355088 4-(4-Methoxyphenyl)benzamide

4-(4-Methoxyphenyl)benzamide

Cat. No.: B8355088
M. Wt: 227.26 g/mol
InChI Key: DJRRMMDKXKYHCL-UHFFFAOYSA-N
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Description

4’-Methoxybiphenyl-4-carboxamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a carboxamide group (-CONH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Methoxybiphenyl-4-carboxamide can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions.

Another method involves the direct amidation of 4’-methoxybiphenyl-4-carboxylic acid with ammonia or an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production of 4’-Methoxybiphenyl-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxybiphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4’-Hydroxybiphenyl-4-carboxamide.

    Reduction: 4’-Methoxybiphenyl-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Methoxybiphenyl-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methoxybiphenyl-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and carboxamide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxybiphenyl-4-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a versatile compound in various applications.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C14H13NO2/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H2,15,16)

InChI Key

DJRRMMDKXKYHCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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